1-(4-Iodobenzyl)indene
Overview
Description
1-(4-Iodobenzyl)indene is an organic compound with the molecular formula C16H13I It is a derivative of indene, where the benzyl group is substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobenzyl)indene typically involves the reaction of indene with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodobenzyl)indene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indene derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzylindene.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(4-azidobenzyl)indene, while oxidation with potassium permanganate could produce 1-(4-carboxybenzyl)indene.
Scientific Research Applications
1-(4-Iodobenzyl)indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodobenzyl)indene involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. This can affect cellular processes and pathways, making it useful in the study of biochemical mechanisms and drug development.
Comparison with Similar Compounds
1-(4-Iodobenzyl)indene can be compared with other similar compounds such as:
1-(4-Bromobenzyl)indene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(4-Chlorobenzyl)indene:
1-(4-Fluorobenzyl)indene: The presence of a fluorine atom results in unique properties, particularly in medicinal chemistry.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding, making it valuable in various research applications.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-10,14H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQVAQNXAFADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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